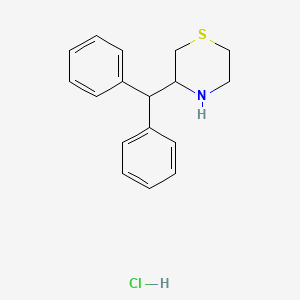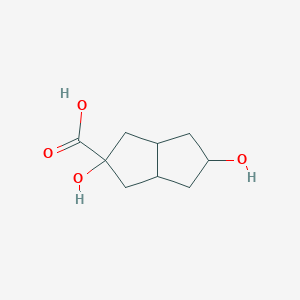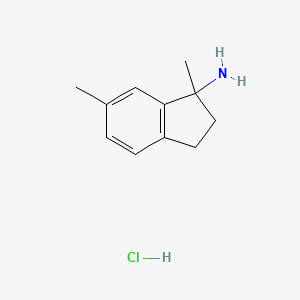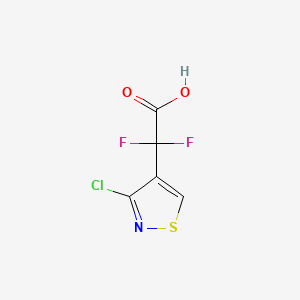
2-(3-Chloroisothiazol-4-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of a thiazole derivative with a difluoroacetic acid precursor. Common synthetic routes may include:
Halogenation: Introduction of the chlorine atom into the thiazole ring.
Fluorination: Incorporation of fluorine atoms into the acetic acid moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the thiazole ring or the acetic acid moiety.
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the thiazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity being studied. For example, if it has antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chloro-1,2-thiazol-4-yl)acetic acid: Lacks the difluoro substitution.
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoropropionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoro groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C5H2ClF2NO2S |
|---|---|
Poids moléculaire |
213.59 g/mol |
Nom IUPAC |
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-3-2(1-12-9-3)5(7,8)4(10)11/h1H,(H,10,11) |
Clé InChI |
KHVMCDZIRUUUML-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NS1)Cl)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


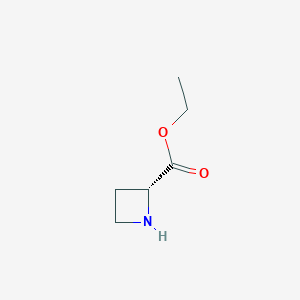
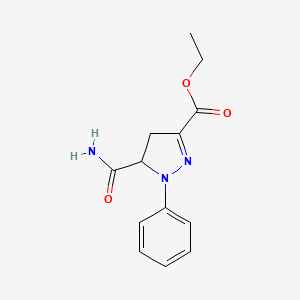
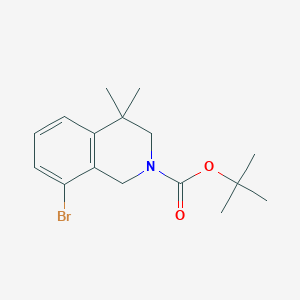
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)


![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
